
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a complex structure that includes an indene backbone, a fluorine atom, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of an indene derivative, followed by the introduction of carboxylic acid groups through esterification and subsequent hydrolysis. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxycarbonyl)-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and interaction with biological targets.
2-(Methoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness
The presence of both the ethoxycarbonyl and fluorine groups in 2-(Ethoxycarbonyl)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethoxycarbonyl-5-fluoro-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-2-18-12(17)13(11(15)16)6-8-3-4-10(14)5-9(8)7-13/h3-5H,2,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOMTFMXHAWMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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